

An In-Depth Technical Guide to 2-(4-Methylphenyl)aniline

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)aniline

Cat. No.: B072538

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This guide provides a comprehensive technical overview of **2-(4-Methylphenyl)aniline**, a key biphenyl amine derivative. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical identity, synthesis, applications, and safe handling protocols.

Section 1: Core Identification and Chemical Structure

2-(4-Methylphenyl)aniline, also known by its IUPAC name 4'-Methyl-[1,1'-biphenyl]-2-amine, is an aromatic amine featuring a biphenyl scaffold. This structure is a cornerstone in medicinal chemistry and materials science due to its rigid yet tunable nature. The precise identification of this compound is critical for regulatory compliance, patent filing, and scientific reproducibility.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1204-43-9.^[1]^[2]

Table 1: Core Identifiers for **2-(4-Methylphenyl)aniline**

Identifier	Value
CAS Number	1204-43-9
IUPAC Name	4'-Methyl-[1,1'-biphenyl]-2-amine
Synonyms	2-Amino-4'-methylbiphenyl, 2-(p-Tolyl)aniline
Molecular Formula	C ₁₃ H ₁₃ N
Molecular Weight	183.25 g/mol [2]
Canonical SMILES	<chem>CC1=CC=C(C=C1)C2=CC=CC=C2N</chem>
InChI Key	KWHXQQKJDKMKMJ-UHFFFAOYSA-N

Chemical Structure Visualization

The structural arrangement of the two phenyl rings and the amine group dictates the molecule's steric and electronic properties, which are fundamental to its reactivity and interaction with biological targets.

Caption: 2D structure of 4'-Methyl-[1,1'-biphenyl]-2-amine.

Section 2: Synthesis and Mechanistic Insights

The construction of the unsymmetrical biaryl framework of **2-(4-Methylphenyl)aniline** is most efficiently achieved through modern cross-coupling methodologies. These methods are favored in industrial and research settings for their reliability, substrate scope, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Two primary strategies dominate the synthesis of this and similar biaryl amines:

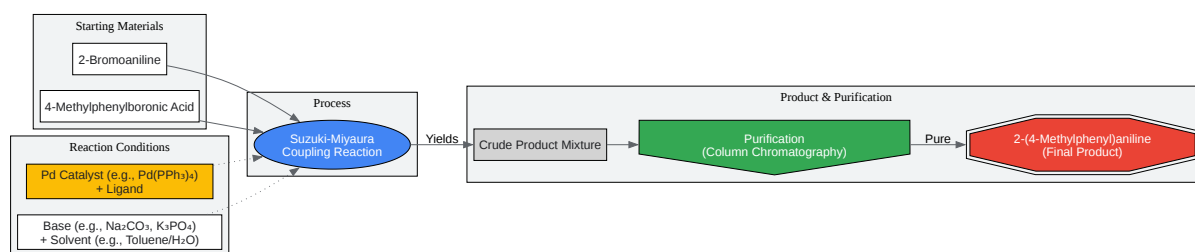
- Suzuki-Miyaura Coupling:** This reaction forms the carbon-carbon bond between the two aromatic rings. It typically involves the coupling of an aryl boronic acid (or ester) with an aryl halide. For this target molecule, the reaction would couple o-haloaniline (or a protected version like o-halonitrobenzene) with p-tolylboronic acid. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the catalytic cycle. The

subsequent reduction of the nitro group, if used, yields the final amine. This is a highly versatile and robust method for creating the biphenyl backbone.[3][4][5]

- Buchwald-Hartwig Amination: This reaction directly forms the carbon-nitrogen bond.[6] The strategy here would be to first synthesize the 4'-methylbiphenyl core (e.g., via Suzuki coupling of p-bromotoluene and phenylboronic acid) and then introduce the amine group at the 2-position. A more direct approach involves coupling an amine (or ammonia equivalent) with a 2-halo-4'-methylbiphenyl. The choice of palladium precatalyst and sterically demanding phosphine ligands is critical for achieving high yields and preventing side reactions.[7][8][9]

Exemplary Synthetic Workflow: Suzuki Coupling

The Suzuki coupling is often the method of choice due to the commercial availability of the starting materials and the high efficiency of the reaction.



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Caption: Workflow for Suzuki-Miyaura synthesis.

Causality Behind Experimental Choices:

- **Catalyst System:** A palladium(0) source like $\text{Pd}(\text{PPh}_3)_4$ is often used because it enters the catalytic cycle directly. The choice of phosphine ligands is crucial to stabilize the palladium center and facilitate both oxidative addition and reductive elimination steps.^[8]
- **Base and Solvent:** An aqueous base (like Na_2CO_3) is essential to activate the boronic acid. A two-phase solvent system (e.g., toluene/water) is commonly used to dissolve both the organic substrates and the inorganic base.

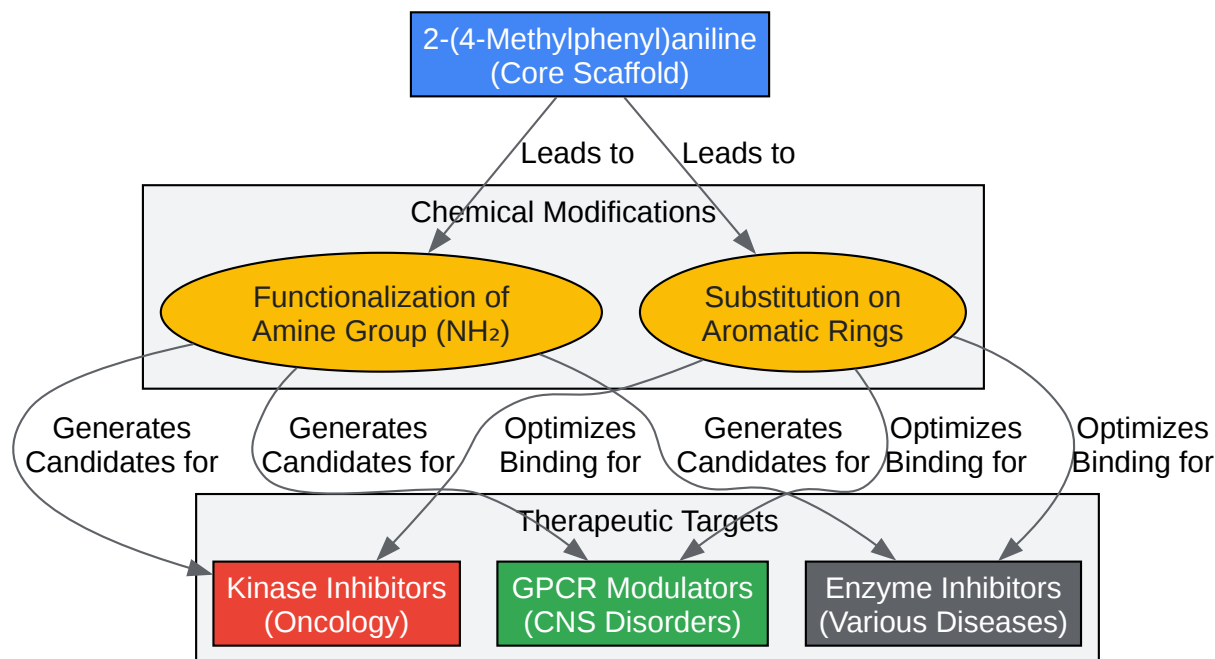
Section 3: Applications in Research and Drug Development

The 2-aminobiphenyl scaffold is considered a "privileged structure" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery.

Role as a Pharmaceutical Intermediate

2-(4-Methylphenyl)aniline serves as a critical building block for the synthesis of more complex molecules with therapeutic potential. Its structure provides a rigid backbone that can be functionalized at several positions to optimize binding affinity, selectivity, and pharmacokinetic properties.

- **Scaffold for Kinase Inhibitors:** The biphenyl structure can mimic the hinge-binding motifs of ATP, making it a suitable scaffold for designing kinase inhibitors, which are a major class of anti-cancer drugs.
- **Precursor for Antifungal Agents:** Certain agricultural and pharmaceutical fungicides are based on biphenylamine structures. For instance, 2-(4-chlorophenyl)aniline is a key intermediate in the synthesis of the fungicide Boscalid, highlighting the importance of this structural class.^[10]
- **Foundation for CNS-Active Agents:** The lipophilic nature of the biphenyl core allows for penetration of the blood-brain barrier, making this scaffold relevant for developing drugs targeting the central nervous system.



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Caption: Role as a scaffold in drug discovery.

Section 4: Safety, Handling, and Toxicology

As with all primary aromatic amines, **2-(4-Methylphenyl)aniline** must be handled with stringent safety precautions. The toxicological profile is dictated by both the aniline moiety and the biphenyl core.

GHS Hazard Profile (Anticipated)

While a specific, harmonized GHS classification for this exact compound may not be universally available, its classification can be inferred from related structures (aniline, biphenyl amines).

- Acute Toxicity: Likely harmful or toxic if swallowed, in contact with skin, or if inhaled.[11]
Primary aromatic amines are readily absorbed through the skin.[12]

- **Carcinogenicity/Mutagenicity:** Many aniline and biphenyl derivatives are suspected of causing cancer and/or genetic defects.[\[11\]](#)[\[12\]](#)[\[13\]](#) The biphenyl core itself has shown suggestive evidence of carcinogenicity in animal studies.[\[14\]](#)[\[15\]](#)
- **Organ Toxicity:** May cause damage to organs (particularly the blood, leading to methemoglobinemia) through prolonged or repeated exposure.
- **Skin/Eye Irritation:** Expected to cause skin irritation and serious eye damage.

Self-Validating Safe Handling Protocol

A self-validating system ensures that safety checks are integrated into the workflow, minimizing the risk of exposure.

Experimental Protocol: Safe Weighing and Transfer

- **Preparation (Validation Check 1):** Before handling, ensure the chemical fume hood has a certified face velocity (typically 80-120 fpm). Verify that a Class A, B, and C fire extinguisher and an emergency eyewash/shower station are unobstructed and within a 10-second travel distance.
- **Donning PPE (Validation Check 2):** Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and double-layered nitrile gloves. Inspect gloves for any signs of degradation or pinholes before use.
- **Containment Setup (Validation Check 3):** Perform all manipulations within the certified chemical fume hood. Place a disposable absorbent pad on the work surface to contain any potential spills. Use a tared, sealed container for weighing to minimize aerosol generation.
- **Aliquotting and Transfer:** Use dedicated spatulas and glassware. If making a solution, add the solid to the solvent slowly to avoid splashing. Ensure the container is capped immediately after the transfer is complete.
- **Decontamination (Validation Check 4):** Wipe down the spatula, external surfaces of the container, and the work surface within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all contaminated disposables (gloves, pads, wipes) in a clearly labeled hazardous waste container.

- Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after the procedure is complete.

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